1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole
CAS No.:
Cat. No.: VC13728756
Molecular Formula: C13H10BrN3
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrN3 |
|---|---|
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | 1-benzyl-4-bromobenzotriazole |
| Standard InChI | InChI=1S/C13H10BrN3/c14-11-7-4-8-12-13(11)15-16-17(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |
| Standard InChI Key | RCMHEVMEZBTEFB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)Br)N=N2 |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)Br)N=N2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-benzyl-4-bromo-1H-benzo[d] triazole is hypothesized as C₁₃H₁₀BrN₃, with a molecular weight of 288.14 g/mol . The compound features a benzyl group attached to the triazole ring and a bromine atom at the 4-position of the benzofused system. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Exact Mass | 287.006 g/mol |
| PSA (Polar Surface Area) | 30.71 Ų |
| LogP (Partition Coefficient) | 3.24 |
These values suggest moderate lipophilicity, making the compound suitable for applications requiring solubility in organic solvents .
Synthesis and Functionalization
Bromination Strategies
While direct synthesis methods for the 4-bromo isomer remain undocumented, analogous pathways for 5-bromo derivatives involve bromination of 1-benzyl-1H-benzo[d] triazole using N-bromosuccinimide (NBS) in chloroform at ambient temperatures . For the 4-position, regioselective bromination may require directed ortho-metalation strategies or transition-metal catalysis.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of brominated triazoles. The complex [(THP-Dipp)Pd(cinn)Cl] has demonstrated efficacy in Buchwald–Hartwig amination, achieving yields >95% for triazole derivatives . For example:
Biological Activity and Applications
Material Science Applications
Brominated triazoles serve as precursors for flame retardants and photoactive materials. The benzyl group enhances thermal stability, with decomposition temperatures exceeding 250°C in thermogravimetric analyses .
Comparative Analysis with Structural Analogs
The 4-bromo derivative’s steric profile may favor Suzuki-Miyaura couplings over its 5-bromo counterpart due to decreased ring strain .
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